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Compound of Interest

Compound Name: p-Hydroxyphenyl chloroacetate

Cat. No.: B079083 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of p-Hydroxyphenyl
chloroacetate, a versatile bifunctional reagent in organic synthesis. Its unique structure,

featuring a reactive chloroacetyl group and a nucleophilic phenolic hydroxyl group, allows for a

variety of chemical transformations, making it a valuable building block for the synthesis of a

wide range of organic molecules, including potential pharmaceutical intermediates.

Overview of Synthetic Applications
p-Hydroxyphenyl chloroacetate serves as a key intermediate in several important organic

reactions, primarily leveraging the reactivity of its chloroacetyl moiety as an electrophile and the

phenolic hydroxyl group as a nucleophile. Key applications include:

Williamson Ether Synthesis: The chloroacetate group is an excellent electrophile for

alkylation of various nucleophiles, such as phenoxides and amines, to form ether and amine

linkages, respectively.

Darzens Condensation: As an α-halo ester, it can participate in Darzens condensation

reactions with aldehydes and ketones to furnish α,β-epoxy esters (glycidic esters), which are

valuable synthetic intermediates.
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Synthesis of Heterocyclic Compounds: The bifunctional nature of this reagent allows for its

use in the construction of various heterocyclic scaffolds, such as benzofurans.

Precursor to Bioactive Molecules: Derivatives of p-Hydroxyphenyl chloroacetate have

been explored for their biological activities, suggesting its utility in medicinal chemistry for the

development of new therapeutic agents.

Key Experiments and Quantitative Data
Due to a lack of extensive published data specifically detailing the use of p-Hydroxyphenyl
chloroacetate, the following tables present representative quantitative data based on

analogous and related reactions. These examples illustrate the expected reactivity and

potential yields.

Table 1: Williamson Ether Synthesis Analogs
Nucleoph
ile

Base Solvent
Temp.
(°C)

Time (h) Product Yield (%)

p-Cresol NaOH Water 90-100 1

2-(4-

methylphe

noxy)acetic

acid

~90

Aniline K₂CO₃ Methanol Reflux 6

N-phenyl-

2-(4-

hydroxyph

enoxy)acet

amide

80-95

(estimated)

Phenol K₂CO₃ Acetone Reflux 8

2-(4-

hydroxyph

enoxy)aceti

c acid

85-95

(estimated)

Benzylami

ne
Et₃N

Dichlorome

thane
25 12

N-benzyl-

2-(4-

hydroxyph

enoxy)acet

amide

75-90

(estimated)
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Table 2: Darzens Condensation Analogs with Methyl
Chloroacetate

Carbonyl
Compoun
d

Base Solvent
Temp.
(°C)

Time (h) Product Yield (%)

Benzaldeh

yde
P₁-t-Bu Acetonitrile 25 16

Methyl 3-

phenylglyci

date

83[1]

4-

Chlorobenz

aldehyde

P₁-t-Bu Acetonitrile 25 6

Methyl 3-

(4-

chlorophen

yl)glycidate

92[1]

2-

Bromobenz

aldehyde

P₁-t-Bu Acetonitrile 25 16

Methyl 3-

(2-

bromophen

yl)glycidate

84[1]

4-

Methoxybe

nzaldehyd

e

P₄-t-Bu Acetonitrile 25 1

Methyl 3-

(4-

methoxyph

enyl)glycid

ate

95

(estimated)

Experimental Protocols
Protocol for Williamson Ether Synthesis: Synthesis of 2-
(4-hydroxyphenoxy)acetic acid derivatives
This protocol is adapted from the well-established Williamson ether synthesis of phenoxyacetic

acids.

Materials:

p-Hydroxyphenyl chloroacetate
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Nucleophile (e.g., a substituted phenol or an amine)

Base (e.g., Sodium Hydroxide, Potassium Carbonate)

Solvent (e.g., Water, Acetone, Methanol)

Hydrochloric Acid (for workup)

Organic solvent for extraction (e.g., Diethyl ether, Ethyl acetate)

Standard laboratory glassware and stirring apparatus

Procedure:

Deprotonation of Nucleophile: In a round-bottom flask equipped with a magnetic stirrer and a

reflux condenser, dissolve the nucleophile (1.0 eq.) in the chosen solvent.

Add the base (1.1 eq.) portion-wise while stirring. If using a phenol, the formation of the

corresponding phenoxide can be observed.

Alkylation: To the resulting mixture, add a solution of p-Hydroxyphenyl chloroacetate (1.0

eq.) in the same solvent dropwise at room temperature.

Reaction: Heat the reaction mixture to the temperature indicated in Table 1 and maintain it

for the specified duration. Monitor the reaction progress by Thin Layer Chromatography

(TLC).

Workup: After completion of the reaction, cool the mixture to room temperature.

If the solvent is water-miscible, remove it under reduced pressure.

Add water to the residue and acidify the solution with dilute hydrochloric acid to a pH of ~2.

Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate,

3 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by recrystallization or column chromatography to yield

the pure ether or amine derivative.

Reaction Setup

Reaction Workup & Purification

Nucleophile (e.g., Phenol)
Base (e.g., NaOH)

p-Hydroxyphenyl chloroacetate

Round-bottom flask with reflux condenser

Solvent (e.g., Water)

Heat to 90-100 °C Stir for 1-8 h Monitor by TLC Cool to RT Acidify with HCl Extract with Et₂O Recrystallization or Chromatography Final_ProductPure Product

Click to download full resolution via product page

Caption: Experimental workflow for the Williamson ether synthesis.

Potential Signaling Pathways and Biological Activity
of Derivatives
Direct evidence for the involvement of p-Hydroxyphenyl chloroacetate in biological signaling

pathways is not available in the current literature. However, its derivatives have shown potential

biological activity. For instance, N-(4-hydroxyphenyl) chloroacetamide, which can be

synthesized from p-Hydroxyphenyl chloroacetate and ammonia, has been investigated for its

antimicrobial properties.[2]

The proposed mechanism of action for such chloroacetamide derivatives often involves the

alkylation of critical nucleophilic residues (e.g., cysteine or histidine) in bacterial enzymes or

proteins. This covalent modification can lead to the inhibition of essential metabolic pathways,

ultimately resulting in bacteriostatic or bactericidal effects.
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Synthesis of Bioactive Derivative Proposed Mechanism of Action

p-Hydroxyphenyl
chloroacetate

N-(4-hydroxyphenyl)
chloroacetamide

+ NH₃

Ammonia (NH₃)
Bacterial Enzyme

(with Cys-SH) Enters Bacterial Cell Nucleophilic Attack
by Cysteine Inactivated Enzyme Disruption of Bacterial

Metabolism Cell_Death

Bactericidal/Bacteriostatic
Effect

Click to download full resolution via product page

Caption: Synthesis and proposed antimicrobial mechanism of a derivative.

Other Synthetic Applications
Darzens Condensation
The chloroacetate moiety of p-Hydroxyphenyl chloroacetate can react with aldehydes or

ketones in the presence of a non-nucleophilic base to form glycidic esters. This reaction is a

powerful tool for the construction of epoxides, which are versatile intermediates for the

synthesis of various functional groups.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b079083?utm_src=pdf-body-img
https://www.benchchem.com/product/b079083?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079083?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


p-Hydroxyphenyl chloroacetate
+ Aldehyde/Ketone

Add non-nucleophilic base
(e.g., Phosphazene base)

Stir at room temperature

Aqueous workup and extraction

α,β-Epoxy ester (Glycidic ester)

Click to download full resolution via product page

Caption: General workflow for the Darzens condensation.

Synthesis of Benzofurans
p-Hydroxyphenyl chloroacetate can serve as a precursor for the synthesis of benzofuran

derivatives. A potential synthetic route involves an initial intramolecular O-alkylation (Williamson

ether synthesis) to form a lactone intermediate, which can then undergo further transformations

to yield the benzofuran core. This approach provides access to a class of compounds with

significant biological and pharmaceutical relevance.

Disclaimer: The quantitative data and specific reaction conditions provided are based on

analogous chemical transformations and are intended for illustrative purposes. Researchers

should conduct their own optimization studies for reactions involving p-Hydroxyphenyl
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chloroacetate. Always follow appropriate laboratory safety procedures when handling

chemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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